molecular formula C9H6ClFN2OS B2429445 2-[(3-Chloro-4-fluorophenyl)amino]-2-oxoethyl thiocyanate CAS No. 1798775-66-2

2-[(3-Chloro-4-fluorophenyl)amino]-2-oxoethyl thiocyanate

Cat. No. B2429445
CAS RN: 1798775-66-2
M. Wt: 244.67
InChI Key: SVCLVTVNZOAPAS-UHFFFAOYSA-N
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Description

The compound is a derivative of thiocyanate, which is a common component in various organic compounds . It also contains a 3-chloro-4-fluorophenyl group, which is a common motif in medicinal chemistry due to its ability to form stable bonds and its potential biological activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For instance, the presence of the thiocyanate group could influence its reactivity, while the 3-chloro-4-fluorophenyl group could influence its polarity and thus its solubility in various solvents .

Scientific Research Applications

Antimicrobial Activity

2-[(3-Chloro-4-fluorophenyl)amino]-2-oxoethyl thiocyanate and its derivatives have been explored for their antimicrobial properties. Sathe et al. (2011) synthesized various derivatives by treating 4-fluoro-3-chloroanilline with potassium thiocyanate and reported some compounds showcasing promising anti-microbial activity (Sathe et al., 2011).

Structural Analysis and Synthesis

The compound's structure has been a subject of investigation and synthesis. Huang Ming-zhi et al. (2005) detailed the synthesis of a similar compound and its structural analysis through X-ray single crystal diffraction, highlighting its potential for various applications in materials science and pharmaceuticals (Huang Ming-zhi et al., 2005).

Intermolecular Interaction Studies

Shukla et al. (2014) conducted a study focusing on the intermolecular interactions in derivatives of 1,2,4-triazoles, a class to which this compound can relate. The study emphasized the role of these interactions in the structural and functional aspects of these compounds, which can extend to 2-[(3-Chloro-4-fluorophenyl)amino]-2-oxoethyl thiocyanate (Shukla et al., 2014).

Crystal Structure Analysis

Ismail and Yamin (2009) described the crystal structure of a related compound, providing insights into its molecular geometry and potential implications for its reactivity and interaction with other molecules (Ismail & Yamin, 2009).

Bioactive Compound Synthesis

Olawode et al. (2019) synthesized a series of novel compounds exhibiting promising activity against various biological targets. The study showcases the potential of structurally similar compounds to 2-[(3-Chloro-4-fluorophenyl)amino]-2-oxoethyl thiocyanate in developing broad-spectrum therapeutics (Olawode et al., 2019).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if it were used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

Future research could involve exploring the potential applications of this compound, such as its potential use as a drug or a chemical reagent. This would likely involve further studies into its synthesis, properties, and biological activity .

properties

IUPAC Name

[2-(3-chloro-4-fluoroanilino)-2-oxoethyl] thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFN2OS/c10-7-3-6(1-2-8(7)11)13-9(14)4-15-5-12/h1-3H,4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVCLVTVNZOAPAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CSC#N)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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